molecular formula C12H10N2O5 B11855124 N-(8-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carbonyl)glycine CAS No. 648896-17-7

N-(8-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carbonyl)glycine

Cat. No.: B11855124
CAS No.: 648896-17-7
M. Wt: 262.22 g/mol
InChI Key: NLRMLEVKOPBYFC-UHFFFAOYSA-N
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Description

2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid is a compound that belongs to the quinoline family. It is known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is derived from quinoline, a heterocyclic aromatic organic compound with a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid typically involves the reaction of 4,8-dihydroxyquinoline-2-carboxylic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a ligand for metabotropic glutamate receptors, which play a role in neurotransmission.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as schizophrenia.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist for Group II metabotropic glutamate receptors (mGlu2 and mGlu3), which are involved in modulating neurotransmission in the brain. By binding to these receptors, the compound can influence the release of neurotransmitters and affect various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    4,8-Dihydroxyquinoline-2-carboxylic acid: A precursor to 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid with similar chemical properties.

    Xanthurenic acid: Another quinoline derivative with biological activity, often studied for its role in tryptophan metabolism.

    8-Hydroxyquinoline: A well-known compound with antimicrobial and chelating properties.

Uniqueness

2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid stands out due to its specific structure, which allows it to interact with metabotropic glutamate receptors. This unique interaction makes it a valuable compound for research in neuroscience and pharmacology .

Properties

CAS No.

648896-17-7

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

2-[(8-hydroxy-4-oxo-1H-quinoline-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C12H10N2O5/c15-8-3-1-2-6-9(16)4-7(14-11(6)8)12(19)13-5-10(17)18/h1-4,15H,5H2,(H,13,19)(H,14,16)(H,17,18)

InChI Key

NLRMLEVKOPBYFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)NCC(=O)O

Origin of Product

United States

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